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Compound of Interest

Compound Name: Miransertib

Cat. No.: B560090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Miransertib, a pan-AKT inhibitor, with other

targeted therapies for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS). The

information is intended for a scientific audience to facilitate research and drug development

efforts in this rare disease space.

Introduction to PIK3A-Related Overgrowth
Spectrum (PROS)
PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders caused by somatic

mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase

(PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is

crucial for cellular growth, proliferation, and survival. Its dysregulation in PROS results in

mosaic, disproportionate overgrowth of various tissues.[1][2] Traditional management of PROS

has largely been supportive, involving surgical debulking and other interventions to manage

symptoms and complications. However, the elucidation of the underlying molecular mechanism

has paved the way for the development of targeted therapies. This guide focuses on a

comparison of the clinical data available for three key targeted agents: Miransertib (an AKT

inhibitor), Alpelisib (a PI3Kα inhibitor), and Sirolimus (an mTOR inhibitor).
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Mechanism of Action: Targeting the PI3K/AKT/mTOR
Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of receptor tyrosine

kinases. In PROS, a somatic activating mutation in PIK3CA leads to the constitutive activation

of this pathway, driving cellular proliferation and overgrowth. The targeted therapies discussed

in this guide each inhibit a key kinase in this pathway.

Alpelisib is a selective inhibitor of the p110α catalytic subunit of PI3K, which is encoded by

the PIK3CA gene. By directly targeting the mutated protein, Alpelisib aims to block the

signaling cascade at its origin.

Miransertib is a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine

kinase (AKT1, AKT2, and AKT3). AKT is a central node in the pathway, downstream of PI3K.

Sirolimus (also known as rapamycin) is an inhibitor of the mammalian target of rapamycin

(mTOR), a serine/threonine kinase that acts further downstream of AKT.
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Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical studies of

Miransertib, Alpelisib, and Sirolimus in patients with PROS. It is important to note that direct

head-to-head comparative trials are lacking, and the data presented are from separate studies

with different designs.

Table 1: Efficacy of Targeted Therapies in PROS
Metric

Miransertib
(MOSAIC Study)

Alpelisib (EPIK-P1
Study)

Sirolimus (Pooled
Analysis)

Primary Efficacy

Endpoint

Not formally assessed

due to study design

limitations[3]

27% of patients had a

radiological response

at Week 24 (≥20%

reduction in target

lesion volume)[4]

-7.2% mean change in

total tissue volume at

affected sites over 26

weeks[5]

Proportion of

Responders
Data not available

38% of patients with

complete cases

achieved a ≥20%

reduction in target

lesion volume at 24

weeks[6]

Data not available in

this format

Lesion Volume

Change
Not reported

74% of patients

showed some

reduction in target

lesion volume, with a

mean reduction of

13.7%[6]

-7.2% mean change

at affected sites[5]

Patient-Reported

Outcomes

Improvements in pain

and quality of life

reported in some

cases[7][8]

At week 24,

investigators reported

improvements from

baseline in pain

(90%), fatigue (76%),

vascular malformation

(79%), and limb

asymmetry (69%)[6]

Not systematically

reported in the pooled

analysis
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Table 2: Safety Profile of Targeted Therapies in PROS
Adverse Event (AE)
Profile

Miransertib
(MOSAIC Study)

Alpelisib (EPIK-P1
Study)

Sirolimus (Pooled
Analysis)

Any Drug-Related AE
46.9% of

participants[3]
39% of patients[6]

72% of participants

had at least one AE

related to sirolimus[5]

Common Drug-

Related AEs (≥10%)

Decreased neutrophil

count (12.2%),

increased blood

insulin (10.2%),

stomatitis (10.2%)[3]

Diarrhea (16%),

hyperglycemia (12%),

aphthous ulcers (11%)

[6]

Not specified in the

same format, but oral

ulcerations are a

known side effect[2]

Grade 3/4 Drug-

Related AEs

2.0% (one patient with

deep vein thrombosis)

[3]

One adult case of

cellulitis was

considered treatment-

related (4% of all

grade 3/4 AEs)[6]

37% of participants

with AEs had grade 3

or 4 severity[5]

Treatment

Discontinuation due to

AEs

No drug-related AEs

led to early study

discontinuation[3]

No AEs leading to

treatment

discontinuation[6]

18% of participants

were withdrawn due to

AEs[5]

Experimental Protocols
Miransertib: The MOSAIC Study (NCT03094832)
The MOSAIC study was a Phase 1/2, multicenter, open-label trial designed to evaluate the

safety and efficacy of miransertib in patients with PROS or Proteus syndrome.[3]

Patient Population: Participants aged 2 years and older with a documented somatic PIK3CA

mutation (for PROS) or AKT1 mutation (for Proteus syndrome).[3]

Dosing Regimen: Oral miransertib at a starting dose of 15 mg/m² once daily for the first

three 28-day cycles, with a potential increase to 25 mg/m² thereafter.[3]

Primary Outcome: The initial primary objective was to assess clinical response. However,

due to challenges in standardized lesion measurement across heterogeneous presentations,
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the primary objective was later amended to evaluate the safety and tolerability of

miransertib.[3][9]

Efficacy Assessment: Efficacy was intended to be measured by changes in lesion size or

volume from baseline using MRI and other imaging modalities. However, the lack of

standardized imaging protocols and difficulties in defining lesion borders made reliable and

reproducible response evaluation challenging.[9]

Safety Assessment: Safety and tolerability were assessed based on the frequency and

severity of adverse events, graded according to the Common Terminology Criteria for

Adverse Events (CTCAE) Version 4.03.[10]
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Experimental Workflow of the MOSAIC Study.

Alpelisib: The EPIK-P1 Study (NCT04285723)
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EPIK-P1 was a retrospective chart review of pediatric and adult patients with PROS who

received alpelisib through a compassionate use program.[11][12]

Patient Population: Patients aged 2 years and older with a confirmed PIK3CA mutation and

severe or life-threatening PROS manifestations requiring systemic therapy.[12]

Dosing Regimen: Alpelisib was administered orally once daily, with doses ranging from 50

mg to 250 mg based on age and clinical factors.[4]

Primary Outcome: The proportion of patients with a radiological response at week 24,

defined as a ≥20% reduction from baseline in the sum of measurable target lesion volumes.

[4][13]

Efficacy Assessment: Lesion volume was assessed by blinded independent central review of

imaging studies. Clinical benefit was also assessed through investigator-reported

improvements in PROS-related signs and symptoms.[4][6]

Safety Assessment: Safety data was collected from patient medical charts, including the

incidence and severity of adverse events.[4]

Data Collection (Retrospective)
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Workflow of the EPIK-P1 Retrospective Study.
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Sirolimus: Pooled Analysis of Open-Label Studies
This study pooled data from three open-label studies conducted at different centers with a

common protocol.[5][14]

Patient Population: Thirty-nine participants with molecularly confirmed PROS and evidence

of progressive overgrowth.[5][14]

Dosing Regimen: Low-dose oral sirolimus, with a target plasma concentration of 2-6 ng/mL.

[14]

Study Design: A non-randomized, open-label design with a 26-week observational run-in

period to measure baseline growth, followed by a 26-week treatment period with sirolimus.

[14]

Primary Outcome: The change in tissue volume at affected and unaffected sites, measured

by dual-energy X-ray absorptiometry (DXA).[5][14]

Safety Assessment: Adverse events were recorded and graded, with serious adverse events

specifically defined and reviewed by an international committee.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10841299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841299/
https://pubmed.ncbi.nlm.nih.gov/30270358/
https://pubmed.ncbi.nlm.nih.gov/30270358/
https://www.novartis.com/news/media-releases/novartis-announces-findings-from-real-world-study-alpelisib-demonstrating-clinical-benefit-people-pik3ca-related-overgrowth-spectrum-pros
https://pmc.ncbi.nlm.nih.gov/articles/PMC6996520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6996520/
https://www.researchgate.net/publication/331454290_Pharmacodynamic_Study_of_Miransertib_in_Individuals_with_Proteus_Syndrome
https://www.springermedizin.de/safety-findings-from-the-phase-1-2-mosaic-study-of-miransertib-f/51279362
https://www.springermedizin.de/safety-findings-from-the-phase-1-2-mosaic-study-of-miransertib-f/51279362
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://pubmed.ncbi.nlm.nih.gov/37634128/
https://pubmed.ncbi.nlm.nih.gov/37634128/
https://www.multivu.com/players/English/9015251-fda-approves-novartis-vijoice-as-treatment-for-pros/docs/EPIKP1PDF_1646775332440-2024877492.pdf
https://pubmed.ncbi.nlm.nih.gov/37624421/
https://pubmed.ncbi.nlm.nih.gov/37624421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6752269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6752269/
https://www.benchchem.com/product/b560090#miransertib-versus-other-treatments-for-pik3ca-related-overgrowth-spectrum
https://www.benchchem.com/product/b560090#miransertib-versus-other-treatments-for-pik3ca-related-overgrowth-spectrum
https://www.benchchem.com/product/b560090#miransertib-versus-other-treatments-for-pik3ca-related-overgrowth-spectrum
https://www.benchchem.com/product/b560090#miransertib-versus-other-treatments-for-pik3ca-related-overgrowth-spectrum
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b560090?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

